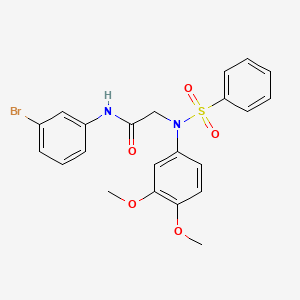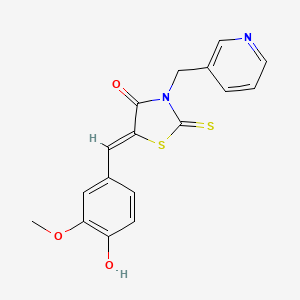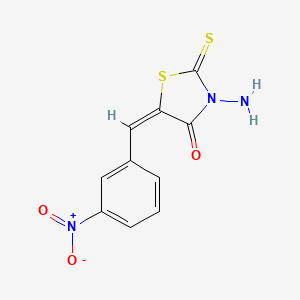![molecular formula C16H25ClN2O2 B6131847 1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B6131847.png)
1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride is a chemical compound with potential therapeutic applications. It belongs to a class of compounds called piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Additionally, this compound has been shown to interact with various receptors such as the 5-HT1A receptor, the dopamine D2 receptor, and the sigma-1 receptor.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using 1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its interaction with various receptors. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and its high cost.
未来方向
There are several future directions for research on 1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride. These include:
1. Further studies on the mechanism of action of this compound.
2. Investigation of the potential therapeutic applications of this compound in other fields such as cardiovascular diseases and metabolic disorders.
3. Development of more efficient synthesis methods for this compound.
4. Development of new formulations to improve the solubility and bioavailability of this compound.
5. Investigation of the potential toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but studies have suggested that it modulates various signaling pathways and interacts with various receptors. Although this compound has several advantages, there are also limitations to its use in lab experiments. Future research should focus on further elucidating the mechanism of action, investigating the potential therapeutic applications, and developing more efficient synthesis methods and formulations.
合成方法
The synthesis of 1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride involves the reaction of 1-(2-hydroxyethyl)piperazine with 2,3-dimethylphenol and propionyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-15(13(12)2)20-14(3)16(19)18-10-8-17(4)9-11-18;/h5-7,14H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOPHSXQHFLEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N2CCN(CC2)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6131764.png)
![2-(4-chlorobenzyl)-N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6131767.png)
![1-(5-chloro-2-thienyl)-N-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B6131768.png)
![5-acetyl-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6131778.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6131791.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-furohydrazide](/img/structure/B6131795.png)

![1-(4-bromophenyl)-5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131804.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6131806.png)
![3-chloro-5-(2-furyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131814.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6131827.png)
![5-[(4-iodobenzoyl)amino]isophthalic acid](/img/structure/B6131838.png)


